![molecular formula C20H16Cl2N2O4 B6515509 ethyl 6-chloro-4-{[(4-chlorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate CAS No. 950265-22-2](/img/structure/B6515509.png)
ethyl 6-chloro-4-{[(4-chlorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-chloro-4-{[(4-chlorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate (ECQC) is a novel synthetic compound that has recently been studied for its potential applications in scientific research. ECQC is a derivative of quinoline-2-carboxylic acid and is composed of a phenylcarbamate group and a chlorinated quinoline moiety. It has been shown to possess a variety of biological activities, including anti-inflammatory, anti-tumor, anti-fungal, and anti-viral properties. ECQC has also been studied for its potential use as a therapeutic agent for a variety of diseases, including cancer and neurological disorders.
作用機序
The exact mechanism of action of ethyl 6-chloro-4-{[(4-chlorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate is not yet fully understood. However, it is believed that this compound binds to the target molecules and inhibits their activity. It has been suggested that this compound binds to the active site of enzymes and other proteins, thereby blocking their activity. It is also believed that this compound binds to DNA and RNA, thereby disrupting the transcription and translation of genetic material.
Biochemical and Physiological Effects
This compound has been shown to possess a variety of biological activities, including anti-inflammatory, anti-tumor, anti-fungal, and anti-viral properties. It has also been shown to possess anti-oxidant and anti-apoptotic effects. In addition, this compound has been shown to inhibit the growth of tumor cells and to induce cell death in cancer cells.
実験室実験の利点と制限
The main advantage of using ethyl 6-chloro-4-{[(4-chlorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate in laboratory experiments is its ability to bind to a variety of target molecules, including enzymes and other proteins, DNA, and RNA. This allows researchers to study the effects of this compound on a wide range of biological processes. However, the exact mechanism of action of this compound is still not fully understood, which limits its use in laboratory experiments.
将来の方向性
There are a number of potential future directions for ethyl 6-chloro-4-{[(4-chlorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate research. These include further investigation into the mechanism of action of this compound and its potential use as an imaging agent in medical diagnostics. Additionally, this compound could be studied for its potential use as a therapeutic agent for a variety of diseases, including cancer and neurological disorders. Further research could also be conducted into the potential use of this compound as an anti-inflammatory, anti-tumor, anti-fungal, and anti-viral agent. Finally, further investigation could be conducted into the potential toxicity of this compound and its effects on the human body.
合成法
Ethyl 6-chloro-4-{[(4-chlorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate is synthesized using a two-step process. First, the quinoline-2-carboxylic acid is reacted with 4-chlorophenylcarbamate to form the intermediate product. This intermediate is then reacted with ethylchloride, resulting in the formation of this compound. The reaction is carried out in an inert atmosphere and the product is purified by column chromatography.
科学的研究の応用
Ethyl 6-chloro-4-{[(4-chlorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate has been studied for its potential applications in scientific research. It has been shown to possess a variety of biological activities, including anti-inflammatory, anti-tumor, anti-fungal, and anti-viral properties. This compound has also been studied for its potential use as a therapeutic agent for a variety of diseases, including cancer and neurological disorders. This compound has also been investigated for its potential use as an imaging agent in medical diagnostics.
特性
IUPAC Name |
ethyl 6-chloro-4-[2-(4-chloroanilino)-2-oxoethoxy]quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O4/c1-2-27-20(26)17-10-18(15-9-13(22)5-8-16(15)24-17)28-11-19(25)23-14-6-3-12(21)4-7-14/h3-10H,2,11H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAXMRPVZPZKNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)OCC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-chlorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B6515428.png)
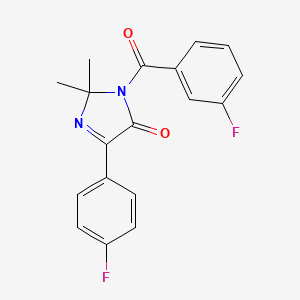

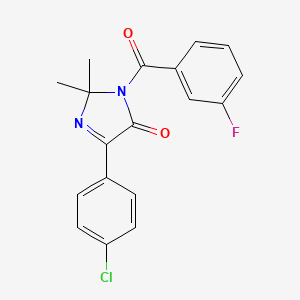

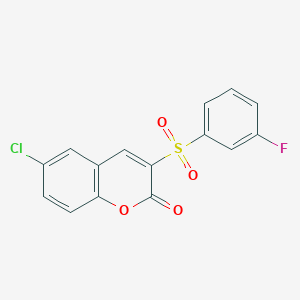

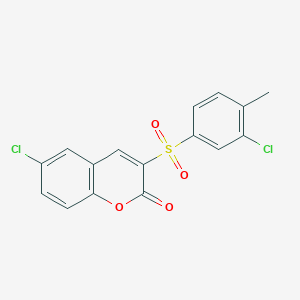
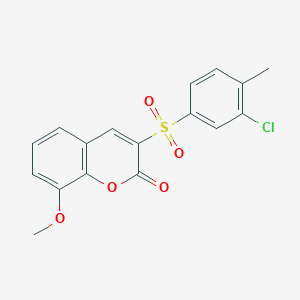
![3-[5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-3-yl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B6515477.png)
![ethyl 6-chloro-4-{[(4-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate](/img/structure/B6515497.png)
![ethyl 6-chloro-4-[(phenylcarbamoyl)methoxy]quinoline-2-carboxylate](/img/structure/B6515505.png)
![ethyl 6-chloro-4-{[(4-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate](/img/structure/B6515507.png)
![ethyl 6-chloro-4-{[(4-methoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate](/img/structure/B6515514.png)